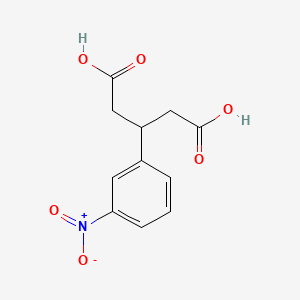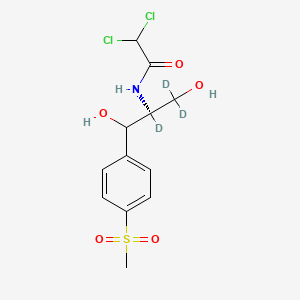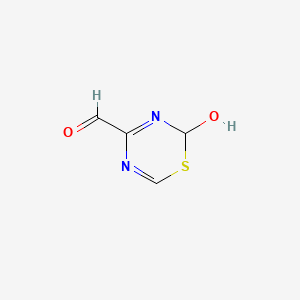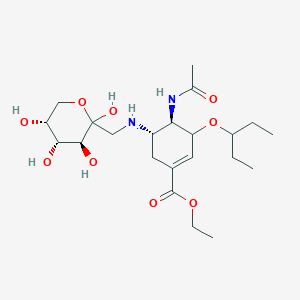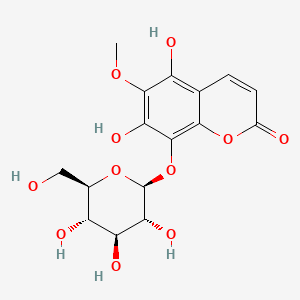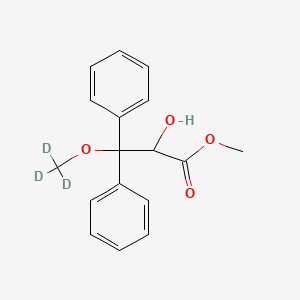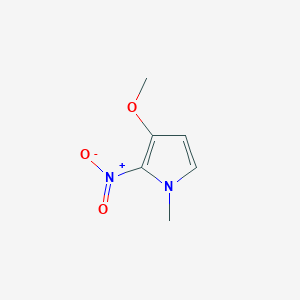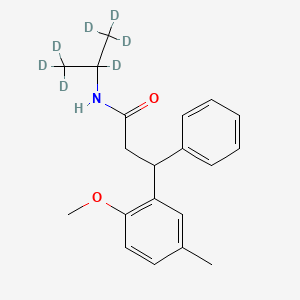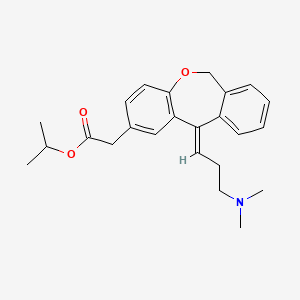
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one typically involves the condensation of 3-cyclopentyl-1,3-benzothiazol-2-amine with propan-2-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzothiazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- 1-(3-Methyl-1,3-benzothiazol-2-ylidene)propan-2-one
- 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one
- 5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-(3-Cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one is unique due to its specific cyclopentyl substitution on the benzothiazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other benzothiazole derivatives. The cyclopentyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target molecules.
属性
分子式 |
C15H17NOS |
|---|---|
分子量 |
259.4 g/mol |
IUPAC 名称 |
1-(3-cyclopentyl-1,3-benzothiazol-2-ylidene)propan-2-one |
InChI |
InChI=1S/C15H17NOS/c1-11(17)10-15-16(12-6-2-3-7-12)13-8-4-5-9-14(13)18-15/h4-5,8-10,12H,2-3,6-7H2,1H3 |
InChI 键 |
DEGMDTMFMGAUNG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C=C1N(C2=CC=CC=C2S1)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
